molecular formula C15H18Cl2F3N3O B2452768 1-(3,4-Dichlorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea CAS No. 2309751-08-2

1-(3,4-Dichlorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea

Cat. No.: B2452768
CAS No.: 2309751-08-2
M. Wt: 384.22
InChI Key: ZTSKZVOGEKUTRL-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is a synthetic organic compound characterized by the presence of dichlorophenyl and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions.

    Coupling with Dichlorophenyl Isocyanate: The final step involves the coupling of the piperidine intermediate with 3,4-dichlorophenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of dichlorophenyl oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]carbamate
  • 1-(3,4-Dichlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiourea

Uniqueness

1-(3,4-Dichlorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is unique due to its specific combination of dichlorophenyl and trifluoroethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2F3N3O/c16-12-2-1-11(7-13(12)17)22-14(24)21-8-10-3-5-23(6-4-10)9-15(18,19)20/h1-2,7,10H,3-6,8-9H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSKZVOGEKUTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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